![molecular formula C14H19F3N2O3 B13182216 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an ethylamino group, a methoxyethoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride: This compound shares the trifluoromethyl group and ethylamino group but has a different core structure.
2-[2-(2-Methoxyethoxy)ethoxy]ethanethiol: This compound contains the methoxyethoxy group but differs in other structural aspects.
Uniqueness
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₆F₃N₃O₃. The presence of a trifluoromethyl group is significant for its biological activity, influencing lipophilicity and receptor interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties and cell adhesion inhibition .
Anticonvulsant Activity
Research indicates that derivatives of acetamides, including this compound, exhibit anticonvulsant effects. A study conducted on N-phenyl-2-(4-methylpiperazin-1-yl)acetamide derivatives demonstrated that certain compounds showed significant activity in maximal electroshock (MES) tests, suggesting potential utility in treating epilepsy .
Table 1: Anticonvulsant Activity of Related Compounds
Compound ID | Dose (mg/kg) | MES Protection | Comments |
---|---|---|---|
12 | 100 | Yes | Effective at 0.5 h |
13 | 300 | Yes | Effective at both time points |
19 | 300 | Yes | High activity observed |
24 | 100 | Yes | Lipophilic; effective at delayed onset |
The study highlighted the role of lipophilicity in the pharmacokinetics of these compounds, with more lipophilic derivatives showing delayed but prolonged anticonvulsant effects .
Cell Adhesion Inhibition
Another aspect of biological activity involves the inhibition of cell adhesion. Compounds similar to this compound have been identified as antagonists to VLA-4 and α4β7 integrins, which are crucial in mediating cell adhesion processes. This activity suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticonvulsant Screening : In a series of experiments involving various acetamide derivatives, the compound exhibited significant anticonvulsant properties when administered via intraperitoneal injection. The results were measured using both MES and subcutaneous pentylenetetrazole (scPTZ) models, confirming its efficacy in seizure models .
- Cell Adhesion Studies : A study focusing on heterocyclic amide compounds demonstrated that similar structures could effectively inhibit cell adhesion related to inflammatory responses. This finding points to the potential use of such compounds in treating conditions like multiple sclerosis or inflammatory bowel disease .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Anticonvulsant Effects : May involve modulation of neuronal voltage-sensitive sodium channels, thereby stabilizing neuronal excitability.
- Cell Adhesion Inhibition : Likely occurs through competitive inhibition at integrin binding sites, disrupting the adhesion process necessary for inflammatory cell migration.
Properties
Molecular Formula |
C14H19F3N2O3 |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H19F3N2O3/c1-3-18-9-13(20)19-11-8-10(14(15,16)17)4-5-12(11)22-7-6-21-2/h4-5,8,18H,3,6-7,9H2,1-2H3,(H,19,20) |
InChI Key |
CDBGWZUTFURIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC |
Origin of Product |
United States |
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